molecular formula C36H33NO8 B12621863 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl O-benzyl-N-(tert-butoxycarbonyl)-L-tyrosinate

5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl O-benzyl-N-(tert-butoxycarbonyl)-L-tyrosinate

Cat. No.: B12621863
M. Wt: 607.6 g/mol
InChI Key: FHPYTWOHARJNNR-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl O-benzyl-N-(tert-butoxycarbonyl)-L-tyrosinate” is a complex organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl O-benzyl-N-(tert-butoxycarbonyl)-L-tyrosinate” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the chromen core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Introduction of the hydroxy and oxo groups: These functional groups can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Attachment of the O-benzyl-N-(tert-butoxycarbonyl)-L-tyrosinate moiety: This step may involve esterification or amidation reactions using reagents like benzyl chloride and tert-butoxycarbonyl (Boc) protected amino acids.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

“5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl O-benzyl-N-(tert-butoxycarbonyl)-L-tyrosinate” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The phenyl and benzyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield a secondary alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving chromen derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl O-benzyl-N-(tert-butoxycarbonyl)-L-tyrosinate” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.

    Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

    4H-chromen derivatives: Compounds with similar chromen cores but different substituents.

    Phenyl-substituted chromen derivatives: Compounds with phenyl groups attached to the chromen core.

    Benzyl-protected amino acid derivatives: Compounds with benzyl groups protecting amino acid moieties.

Uniqueness

“5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl O-benzyl-N-(tert-butoxycarbonyl)-L-tyrosinate” is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C36H33NO8

Molecular Weight

607.6 g/mol

IUPAC Name

(5-hydroxy-4-oxo-2-phenylchromen-7-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C36H33NO8/c1-36(2,3)45-35(41)37-28(18-23-14-16-26(17-15-23)42-22-24-10-6-4-7-11-24)34(40)43-27-19-29(38)33-30(39)21-31(44-32(33)20-27)25-12-8-5-9-13-25/h4-17,19-21,28,38H,18,22H2,1-3H3,(H,37,41)/t28-/m0/s1

InChI Key

FHPYTWOHARJNNR-NDEPHWFRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=CC=C5)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=CC=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.